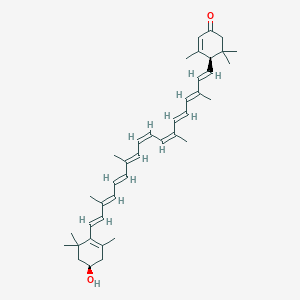
pseudoplexaurol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pseudoplexaurol involves the isolation from the natural source, Pseudoplexaura porosa. The process includes extraction and purification steps using techniques such as column chromatography and spectral data analysis .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The compound is primarily obtained through natural extraction methods due to its complex structure and the challenges associated with synthetic replication .
Chemical Reactions Analysis
Types of Reactions: Pseudoplexaurol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Pseudoplexaurol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pseudoplexaurol involves its interaction with cellular targets to exert cytotoxic effects. It is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is known to affect the integrity of cellular membranes and disrupt normal cellular functions .
Comparison with Similar Compounds
14-Deoxycrassin: Another cembranoid diterpene isolated from the same source, known for its antitumor properties.
Crassin Acetate: Exhibits similar biological activities and is also derived from Pseudoplexaura porosa.
Uniqueness: Pseudoplexaurol is unique due to its specific structural features and the presence of an α-methylene-δ-lactone ring, which is less commonly found in other cembranoid diterpenes . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
148149-83-1 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-[(1S,3S,6Z,10Z,14R)-4,6,10-trimethyl-15-oxabicyclo[12.1.0]pentadeca-6,10-dien-3-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C20H32O2/c1-14-7-5-9-15(2)11-16(3)18(17(4)13-21)12-20-19(22-20)10-6-8-14/h8-9,16,18-21H,4-7,10-13H2,1-3H3/b14-8-,15-9-/t16?,18-,19+,20-/m0/s1 |
InChI Key |
UZONHCJQLXLVQB-OODDVYNRSA-N |
Isomeric SMILES |
CC1C/C(=C\CC/C(=C\CC[C@@H]2[C@@H](O2)C[C@@H]1C(=C)CO)/C)/C |
Canonical SMILES |
CC1CC(=CCCC(=CCCC2C(O2)CC1C(=C)CO)C)C |
Synonyms |
pseudoplexaurol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




